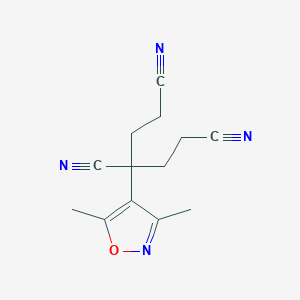![molecular formula C22H16O4 B14296308 4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol CAS No. 126026-45-7](/img/structure/B14296308.png)
4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is a chemical compound characterized by the presence of a naphthalene core linked to two phenol groups through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol typically involves the reaction of 2,6-dihydroxynaphthalene with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. Its phenolic groups can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological and chemical activities. The naphthalene core provides structural stability and enhances its ability to interact with different molecular entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[2,7-Naphthalenediylbis(oxy)]diphthalonitrile: Similar in structure but with nitrile groups instead of phenol groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Contains an ethane linkage instead of a naphthalene core.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Features brominated phenol groups and an isopropylidene linkage.
Uniqueness
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is unique due to its naphthalene core, which imparts specific electronic and structural properties that are not present in the similar compounds listed above. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
126026-45-7 |
|---|---|
Formule moléculaire |
C22H16O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[6-(4-hydroxyphenoxy)naphthalen-2-yl]oxyphenol |
InChI |
InChI=1S/C22H16O4/c23-17-3-9-19(10-4-17)25-21-7-1-15-13-22(8-2-16(15)14-21)26-20-11-5-18(24)6-12-20/h1-14,23-24H |
Clé InChI |
QMDSEHDPZJPCNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
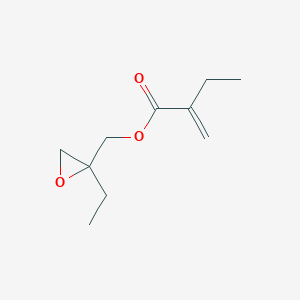


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
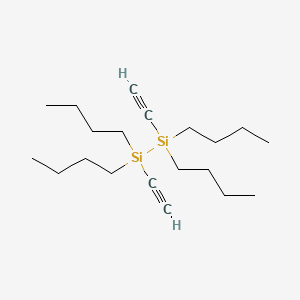

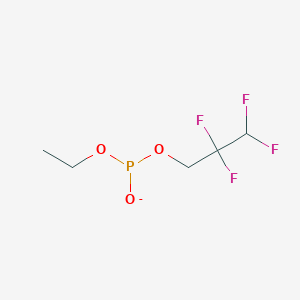
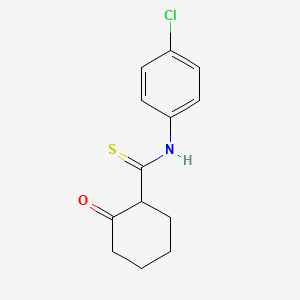
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
